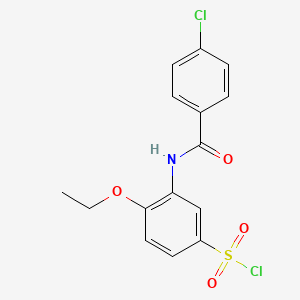![molecular formula C8H13Cl2N3O2 B2845311 5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid dihydrochloride CAS No. 2260931-03-9](/img/structure/B2845311.png)
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid dihydrochloride is a heterocyclic compound that has garnered significant interest in medicinal chemistry and drug design. This compound features a unique seven-five fused bicyclic structure, making it a valuable scaffold for developing new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid dihydrochloride typically involves the following steps :
Alkylation: Methyl pyrazole 3,5-dicarboxylate is alkylated with 3-bromo-N-Boc propyl amine.
Cyclization: The resulting derivative undergoes cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton.
Reduction: Selective reduction of the lactam is accomplished using borane.
Protection: The resulting amine is protected using a tert-butyloxycarbonyl protecting group.
Arylation: The free N-terminal of the diazepine undergoes Buchwald and Chan arylations.
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. The use of commercially available and inexpensive starting materials, such as methyl pyrazole 3,5-dicarboxylate, and efficient reaction conditions, such as borane reduction and tert-butyloxycarbonyl protection, ensure high yields and purity .
化学反応の分析
Types of Reactions
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions typically involve the conversion of lactams to amines.
Substitution: Substitution reactions, such as Buchwald and Chan arylations, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Borane is frequently used for selective reduction.
Substitution: Buchwald and Chan arylations are carried out using palladium catalysts and boronic acids
Major Products
The major products formed from these reactions include various substituted derivatives of the pyrazolo-diazepine skeleton, which can be further functionalized for specific applications .
科学的研究の応用
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid dihydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of new heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is explored for its potential therapeutic effects, including as kinase inhibitors and other drug targets.
Industry: The compound is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic regulation .
類似化合物との比較
Similar Compounds
- 4,5,6,7-Tetrahydro-pyrazolo[1,5-a]pyrazine derivatives
- Hexahydroazepines
- Homopiperazines
Uniqueness
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid dihydrochloride is unique due to its seven-five fused bicyclic structure, which is relatively novel compared to the more common six-five fused heterocycles. This unique structure provides distinct chemical reactivity and biological activity, making it a valuable scaffold for drug design and medicinal chemistry .
特性
IUPAC Name |
5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.2ClH/c12-8(13)6-3-9-4-7-1-2-10-11(7)5-6;;/h1-2,6,9H,3-5H2,(H,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNFBPLXAZIKKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C(=CC=N2)CN1)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,8-Dibromo-3-[(4-methylphenyl)sulfonyl]-2-quinolinamine](/img/structure/B2845231.png)

![3-[2-(dimethylamino)ethyl]-1-[(4-methoxyphenyl)methyl]-3-(oxan-4-yl)urea](/img/structure/B2845234.png)
![N-[[3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2845235.png)
![5-[4-(cyclopropanesulfonyl)piperazine-1-carbonyl]-1H-1,3-benzodiazole](/img/structure/B2845237.png)
![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2845239.png)
![3-allyl-8-(4-bromophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2845240.png)

![3-(3-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2845243.png)
![3-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-2-carboxamide](/img/structure/B2845244.png)



